molecular formula C9H11ClFNO B15274025 (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL

Cat. No.: B15274025
M. Wt: 203.64 g/mol
InChI Key: MYFORSILFWRWIU-SECBINFHSA-N
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Description

(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a chlorofluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4-fluorobenzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine, such as ®-alanine, under basic conditions to form the intermediate product.

    Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Research: Studied for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: Without the chiral center, this compound may have different reactivity and applications.

Uniqueness

(3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL is unique due to its chiral nature, which can lead to specific interactions with biological targets and distinct pharmacological properties compared to its non-chiral or enantiomeric counterparts.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

MYFORSILFWRWIU-SECBINFHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CCO)N

Origin of Product

United States

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